molecular formula C17H17N3O4S B11612518 Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate

Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate

Cat. No.: B11612518
M. Wt: 359.4 g/mol
InChI Key: QDGUHSQXJVQXBD-MDWZMJQESA-N
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Description

Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate is a complex organic compound that features multiple functional groups, including a thiazole ring, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl thiazole-5-carboxylate, 3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazole, and appropriate reagents for the formation of the desired bonds. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate include other thiazole, pyrazole, and furan derivatives. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate is a complex organic compound that exhibits various biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrazole moiety, and a furan derivative, contributing to its diverse biological activities. The structural formula is as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It demonstrated significant broad-spectrum activity against various pathogens.

Pathogen MIC (µg/mL) Reference
E. coli9.80
Staphylococcus aureus15.00
Candida albicans20.00

The compound's effectiveness against E. coli was comparable to that of ciprofloxacin, indicating its potential as a new antimicrobial agent.

2. Antioxidant Activity

The antioxidant properties were assessed using the DPPH radical scavenging assay, where the compound exhibited notable scavenging percentages.

Compound DPPH Scavenging (%) Reference
Ethyl 4-methyl...88.56 ± 0.43
Control (Ascorbic Acid)95.00 ± 0.50

This high scavenging capacity suggests that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

3. Anti-inflammatory Activity

The anti-inflammatory effects were evaluated through HRBC membrane stabilization assays, with results indicating substantial protective effects.

Compound HRBC Stabilization (%) Reference
Ethyl 4-methyl...86.70 ± 0.259
Control (Indomethacin)90.00 ± 0.50

These findings suggest that the compound may help mitigate inflammation by stabilizing red blood cell membranes.

Case Studies

A study published in December 2024 focused on the design and synthesis of benzofuran-pyrazole derivatives, including our compound of interest. The research highlighted its broad-spectrum antimicrobial activity and significant inhibition of DNA gyrase B, which is critical for bacterial DNA replication.

In Vitro Studies

In vitro cytotoxicity assays revealed that the compound exhibited moderate cytotoxicity with IC50 values around 163 µM against human cancer cell lines, suggesting potential for further development in cancer therapeutics.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4E)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H17N3O4S/c1-5-23-16(22)14-11(4)18-17(25-14)20-15(21)13(10(3)19-20)8-12-7-6-9(2)24-12/h6-8H,5H2,1-4H3/b13-8+

InChI Key

QDGUHSQXJVQXBD-MDWZMJQESA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC=C(O3)C)/C(=N2)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=C(O3)C)C(=N2)C)C

Origin of Product

United States

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